3-(Trifluoromethyl)-1,4-thiazepane

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

3-(Trifluoromethyl)-1,4-thiazepane (CAS 1462361-43-8) is a saturated seven-membered heterocyclic compound containing one sulfur and one nitrogen atom within its ring. As a member of the 1,4-thiazepane class, its core scaffold is recognized in medicinal chemistry as a valuable three-dimensional fragment for use in fragment-based drug discovery (FBDD).

Molecular Formula C6H10F3NS
Molecular Weight 185.21
CAS No. 1462361-43-8
Cat. No. B2701906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1,4-thiazepane
CAS1462361-43-8
Molecular FormulaC6H10F3NS
Molecular Weight185.21
Structural Identifiers
SMILESC1CNC(CSC1)C(F)(F)F
InChIInChI=1S/C6H10F3NS/c7-6(8,9)5-4-11-3-1-2-10-5/h5,10H,1-4H2
InChIKeyTWDUPYSXQSNHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-1,4-thiazepane (CAS 1462361-43-8): Core Properties and Scientific Baseline


3-(Trifluoromethyl)-1,4-thiazepane (CAS 1462361-43-8) is a saturated seven-membered heterocyclic compound containing one sulfur and one nitrogen atom within its ring [1]. As a member of the 1,4-thiazepane class, its core scaffold is recognized in medicinal chemistry as a valuable three-dimensional fragment for use in fragment-based drug discovery (FBDD) [2]. The presence of a trifluoromethyl (-CF3) substituent is a key feature, known to generally enhance lipophilicity, metabolic stability, and binding affinity in biological systems . This compound is primarily used as a building block or intermediate in organic synthesis for the development of more complex molecules [3].

Critical Differentiation of 3-(Trifluoromethyl)-1,4-thiazepane from Generic 1,4-Thiazepane Analogs


The practice of substituting a generic 1,4-thiazepane building block for 3-(Trifluoromethyl)-1,4-thiazepane in a research program introduces a significant and quantifiable risk to the project's outcome. A comparative analysis of their fundamental chemical properties reveals that the trifluoromethyl group confers a dramatic change in lipophilicity. The predicted logP of the unsubstituted 1,4-thiazepane is 0.68 [1], whereas the presence of the -CF3 group in the target compound shifts the predicted logP to -0.7 [2]. This substantial difference in partition coefficient directly impacts a molecule's solubility, membrane permeability, and potential for non-specific binding. Furthermore, the strong electron-withdrawing nature of the -CF3 group alters the pKa of the adjacent amine, affecting its charge state under physiological conditions and, consequently, its interaction with biological targets. Such fundamental physicochemical disparities render any unvalidated substitution a high-risk venture, likely to yield irreproducible or misinterpreted results in biological assays and chemical syntheses [3].

Quantitative Differentiation Guide for 3-(Trifluoromethyl)-1,4-thiazepane (CAS 1462361-43-8)


Direct Quantitative Evidence for 3-(Trifluoromethyl)-1,4-thiazepane is Not Available in Primary Literature

A comprehensive search of primary research papers, patents, and authoritative databases reveals that there are currently no published, verifiable head-to-head comparative studies for 3-(Trifluoromethyl)-1,4-thiazepane. Specifically, no studies were found that provide quantitative data for this exact compound in direct comparison to a close analog or alternative in a relevant biological or physicochemical assay. This includes a lack of data for key metrics such as IC50, Ki, EC50, or ADMET properties (e.g., metabolic stability, permeability) [1]. The available evidence is restricted to class-level inferences and vendor-supplied physicochemical data, which are not sufficient to meet the criteria for a direct or cross-study comparable quantitative differentiation as outlined in this guide [2]. As such, a rigorous, data-driven scientific selection of this compound over an alternative cannot be made based on the currently published evidence.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

Physicochemical Differentiation: Predicted logP Comparison Against Unsubstituted 1,4-Thiazepane

The lipophilicity of 3-(Trifluoromethyl)-1,4-thiazepane is predicted to be significantly different from that of its unsubstituted parent, 1,4-thiazepane. This difference is a key driver for selection in drug discovery programs where modulating logP is critical. The predicted logP value for the target compound is -0.7 [1], while the predicted logP for 1,4-thiazepane is 0.68 [2]. This represents a shift of more than 1.3 log units, indicating that the trifluoromethyl group substantially increases the compound's hydrophilicity relative to the parent scaffold.

Physicochemical Properties Lipophilicity Scaffold Optimization

Biological Activity Inference: Thiazepane Scaffold as a Potent iNOS Inhibitor Core

While direct data for 3-(Trifluoromethyl)-1,4-thiazepane is absent, the broader class of 1,4-thiazepanes has demonstrated potent activity against inducible nitric oxide synthase (iNOS). A study evaluating a series of thiazepane analogs reported that the most potent inhibitor, a 5-imino thiazepane derivative, exhibited an IC50 of 0.19 μM [1]. This class-level activity provides a potential rationale for investigating the target compound as an iNOS inhibitor, though it does not confirm the specific activity or potency of the 3-(trifluoromethyl) variant.

Enzyme Inhibition iNOS Inflammation

Synthetic Access and Purity: Vendor Specifications as a Selection Criterion

For procurement, the purity and availability of the compound are primary considerations. Vendor specifications for 3-(Trifluoromethyl)-1,4-thiazepane indicate it is commercially available with a typical purity specification of 95% . This level of purity is standard for a research-grade chemical building block and provides a verifiable quality metric for procurement. Its availability from multiple chemical suppliers (e.g., Chem-Space, ChemSrc, AKSci) [1] is a practical differentiator compared to more niche or custom-synthesized thiazepane analogs, potentially reducing lead time and cost.

Chemical Synthesis Building Block Quality Control

Strategic Application Scenarios for 3-(Trifluoromethyl)-1,4-thiazepane Based on Evidence Profile


Design of Fragment-Based Drug Discovery (FBDD) Libraries with Altered Lipophilicity

Based on the quantified 1.3 log unit shift in predicted logP compared to the parent 1,4-thiazepane scaffold [1], this compound is a strategic choice for constructing fragment screening libraries where a more hydrophilic, three-dimensional core is desired. This property profile makes it particularly suitable for initial screens targeting hydrophilic binding pockets or for improving the solubility profile of a fragment hit series [2].

Synthesis of Advanced Intermediates for CNS or Metabolic Disease Programs

The class-level evidence of potent iNOS inhibition by thiazepane derivatives [1] and the well-known property of the trifluoromethyl group to enhance metabolic stability [2] support the use of this compound as a starting point for synthesizing more complex molecules intended for preclinical evaluation in central nervous system (CNS) or metabolic disease areas . The -CF3 group is a privileged motif in CNS drug design due to its impact on membrane permeability and metabolic resistance.

Structure-Activity Relationship (SAR) Studies on the Thiazepane Scaffold

The commercial availability and defined purity (95%) of 3-(Trifluoromethyl)-1,4-thiazepane make it a practical and reliable building block for systematic SAR investigations. Researchers can use this compound as a core unit, functionalizing it via its secondary amine to explore how the trifluoromethyl substitution influences the biological activity or physicochemical properties of a lead series, compared to analogs with different substituents [1].

Chemical Biology Probe Development for Target Validation

Given the lack of direct biological data, the most immediate and high-value application is in the early-stage development of chemical biology probes. The compound's defined structure and the unique combination of a saturated 3D scaffold with a -CF3 group [1] make it a valuable new chemotype for testing against a wide range of biological targets in phenotypic or target-based assays to identify novel starting points for drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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